molecular formula C20H17N3O3 B7462607 3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione

3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione

Numéro de catalogue B7462607
Poids moléculaire: 347.4 g/mol
Clé InChI: CIGGDNKJNYUBGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione, also known as EAI045, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) and its mutant variant, EGFR T790M. This compound has been shown to be effective in preclinical studies against various forms of cancer, including non-small cell lung cancer (NSCLC) and glioblastoma.

Applications De Recherche Scientifique

3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione has been extensively studied in preclinical models of cancer. In a study by Yun et al. (2015), this compound was shown to inhibit the growth of NSCLC cells with EGFR T790M mutation and to overcome resistance to other EGFR inhibitors. In another study by Wang et al. (2016), this compound was found to inhibit the growth of glioblastoma cells and to induce apoptosis. These studies suggest that this compound has potential as a therapeutic agent for the treatment of cancer.

Mécanisme D'action

3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione acts as an allosteric inhibitor of EGFR and its mutant variant, EGFR T790M. It binds to a pocket adjacent to the ATP-binding site of the kinase domain, inducing a conformational change that prevents ATP binding and inhibits kinase activity. This mechanism is distinct from that of other EGFR inhibitors, such as gefitinib and erlotinib, which compete with ATP for binding to the kinase domain.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation and survival of cancer cells with EGFR T790M mutation, both in vitro and in vivo. It also induces apoptosis and inhibits downstream signaling pathways, such as AKT and ERK. In addition, this compound has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for further development as a cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione is its specificity for EGFR and its mutant variant, which reduces the risk of off-target effects. Another advantage is its distinct mechanism of action, which may overcome resistance to other EGFR inhibitors. However, one limitation is the relatively low potency of this compound compared to other EGFR inhibitors, which may require higher concentrations for effective inhibition.

Orientations Futures

For research on 3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione include optimization of its potency and pharmacokinetic properties, as well as evaluation of its efficacy in clinical trials. In addition, further studies are needed to investigate the potential of this compound in combination with other therapies, such as chemotherapy and immunotherapy. Finally, the mechanism of resistance to this compound and other allosteric inhibitors of EGFR should be elucidated to guide the development of more effective therapies.

Méthodes De Synthèse

The synthesis of 3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione involves several steps, including the condensation of 7-ethyl-1H-indole-3-carbaldehyde with ethyl 2-oxoacetate, followed by the reaction of the resulting intermediate with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. The final product is obtained through purification and isolation processes. The synthesis method has been reported in several publications, including a paper by Zhang et al. (2016).

Propriétés

IUPAC Name

3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-2-12-6-5-8-13-15(10-21-18(12)13)17(24)11-23-19(25)14-7-3-4-9-16(14)22-20(23)26/h3-10,21H,2,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGGDNKJNYUBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.